molecular formula C18H38O4 B13436296 Triethyleneglycol Monolauryl Ether-d25

Triethyleneglycol Monolauryl Ether-d25

Cat. No.: B13436296
M. Wt: 343.6 g/mol
InChI Key: FKMHSNTVILORFA-YYQNCXAFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triethyleneglycol Monolauryl Ether-d25 typically involves the reaction of triethyleneglycol with lauryl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Triethyleneglycol Monolauryl Ether-d25 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of lauric acid or lauryl aldehyde.

    Reduction: Formation of triethyleneglycol and lauryl alcohol.

    Substitution: Formation of substituted ethers.

Mechanism of Action

The mechanism of action of Triethyleneglycol Monolauryl Ether-d25 involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The deuterium atoms provide stability and allow for precise tracking in various analytical techniques . The compound’s effects are mediated through its incorporation into metabolic pathways, where it acts as a stable isotope tracer .

Properties

Molecular Formula

C18H38O4

Molecular Weight

343.6 g/mol

IUPAC Name

2-[2-[2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-22-18-16-21-14-12-19/h19H,2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,13D2

InChI Key

FKMHSNTVILORFA-YYQNCXAFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOCCOCCO

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCO

Origin of Product

United States

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